2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide 2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1049174-97-1
VCID: VC7138223
InChI: InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-15-19-18-14(21-15)9-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20)
SMILES: C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C15H12FN3O2S
Molecular Weight: 317.34

2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 1049174-97-1

Cat. No.: VC7138223

Molecular Formula: C15H12FN3O2S

Molecular Weight: 317.34

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide - 1049174-97-1

Specification

CAS No. 1049174-97-1
Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
IUPAC Name 2-(4-fluorophenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Standard InChI InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-15-19-18-14(21-15)9-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20)
Standard InChI Key QZCPEMNOIJACSF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F

Introduction

Structural Characterization and Nomenclature

The compound 2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a thiophen-2-ylmethyl group and at the 5-position with an acetamide moiety bearing a 4-fluorophenyl group. Key structural attributes include:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .

  • Thiophen-2-ylmethyl substituent: A sulfur-containing aromatic group that may improve lipophilicity and interactions with biological targets .

  • 4-Fluorophenylacetamide side chain: The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing receptor binding and pharmacokinetics .

The molecular formula is C₁₆H₁₃FN₃O₂S, with a molecular weight of 330.36 g/mol . Notably, a closely related analog, 2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 1021083-06-6), differs by a thioether linkage instead of a direct phenyl attachment, underscoring the importance of substituent positioning in bioactivity .

Synthetic Pathways and Optimization

General Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide intermediates with carbon disulfide under basic conditions . For the target compound, a plausible route involves:

  • Formation of the hydrazide intermediate: Reacting ethyl 2-(4-fluorophenyl)acetate with hydrazine hydrate to yield N'-(2-(4-fluorophenyl)acetyl)hydrazine .

  • Cyclization to oxadiazole: Treating the hydrazide with carbon disulfide and potassium hydroxide in ethanol under reflux to form the 1,3,4-oxadiazole ring .

  • Functionalization with thiophen-2-ylmethyl: Introducing the thiophene moiety via nucleophilic substitution or coupling reactions, followed by purification via recrystallization .

Key reaction parameters include:

  • Solvent selection: Acetone or ethanol for optimal solubility .

  • Catalysts: Potassium carbonate or sodium ethoxide to facilitate deprotonation and cyclization .

  • Reaction monitoring: Thin-layer chromatography (TLC) to track progress .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution on the oxadiazole ring requires precise stoichiometry .

  • Purification: Column chromatography or recrystallization is essential to isolate the desired product from byproducts .

Physicochemical Properties

Experimental data for the exact compound are scarce, but analogs provide valuable proxies:

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₃FN₃O₂S
Molecular Weight330.36 g/mol
LogP (Lipophilicity)Estimated ~2.5 (via ChemDraw)
SolubilityLow in water; soluble in DMSO
StabilityStable under inert conditions

The fluorine atom enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs . The thiophene moiety contributes to π-π stacking interactions, which are critical for binding to aromatic residues in enzymes .

Biological Activity and Mechanisms

Antimicrobial Activity

Thiophene-containing oxadiazoles are known to disrupt bacterial cell membranes. For instance:

  • Analog 4a (from ): Inhibited Staphylococcus aureus with MIC = 8 μg/mL, attributed to thiophene-mediated membrane disruption .

Computational and In Silico Insights

Molecular docking studies on analogs predict strong binding to MMP-9 and caspase-3. Key interactions include:

  • Hydrogen bonding: Between the oxadiazole oxygen and His401 of MMP-9 .

  • Hydrophobic interactions: Fluorophenyl and thiophene groups with Val398 and Leu397 residues .

Physicochemical parameters calculated using SwissADME indicate high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for CNS-targeted therapies .

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